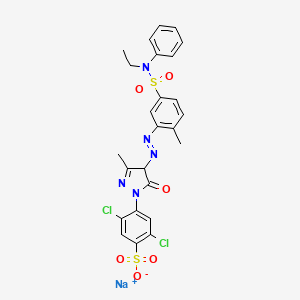

Sodium 2,5-dichloro-4-(4-((5-((ethylphenylamino)sulphonyl)-o-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate

Description

Sodium 2,5-dichloro-4-(4-((5-((ethylphenylamino)sulphonyl)-o-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate is a synthetic azo compound characterized by a complex heterocyclic structure. It features a pyrazolone core substituted with a dichlorobenzenesulfonate group and an azo-linked o-tolyl moiety modified with an ethylphenylamino sulfonyl group. Such compounds are often explored for applications in dye chemistry, medicinal chemistry, and as enzyme inhibitors due to their structural resemblance to bioactive scaffolds .

Properties

CAS No. |

85455-43-2 |

|---|---|

Molecular Formula |

C25H22Cl2N5NaO6S2 |

Molecular Weight |

646.5 g/mol |

IUPAC Name |

sodium;2,5-dichloro-4-[4-[[5-[ethyl(phenyl)sulfamoyl]-2-methylphenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C25H23Cl2N5O6S2.Na/c1-4-31(17-8-6-5-7-9-17)39(34,35)18-11-10-15(2)21(12-18)28-29-24-16(3)30-32(25(24)33)22-13-20(27)23(14-19(22)26)40(36,37)38;/h5-14,24H,4H2,1-3H3,(H,36,37,38);/q;+1/p-1 |

InChI Key |

BCPRZMBBZVMNDU-UHFFFAOYSA-M |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)C)N=NC3C(=NN(C3=O)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl)C.[Na+] |

Origin of Product |

United States |

Chemical Reactions Analysis

EINECS 287-278-9 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome and the specific application of the compound. Major products formed from these reactions can vary, but they generally include derivatives that retain the core structure of the original compound .

Scientific Research Applications

EINECS 287-278-9 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a standard for analytical methods. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrial applications include its use in manufacturing processes and as an intermediate in the production of other chemicals .

Mechanism of Action

The mechanism of action for EINECS 287-278-9 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to a family of azo-pyrazolone derivatives with sulfonate/sulfonamide groups. Key structural analogs include:

Key Findings:

Bioactivity: The target compound’s ethylphenylamino sulfonyl group may enhance target specificity compared to simpler dichloroaniline derivatives (e.g., 2,5-dichloroaniline, IC₅₀ = 62.5 µg/mL) . Sulfonamide/sulfonate groups improve solubility, which is critical for bioavailability .

Structural Influence: Chloro Substituents: The 2,5-dichloro configuration on the benzene ring is associated with potent cytotoxicity, as seen in dichloroaniline derivatives .

Antimicrobial Activity : Dichloro derivatives with 3,4-substitution (e.g., 3,4-dichlorophenyl) show superior antimicrobial effects compared to 2,5-dichloro isomers, suggesting positional sensitivity .

Synthetic Flexibility : Modifications at the pyrazolone 3-methyl group or sulfonate position allow tuning of drug-like properties, as demonstrated in related benzenesulfonamide derivatives .

Biological Activity

Sodium 2,5-dichloro-4-(4-((5-((ethylphenylamino)sulphonyl)-o-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate, often referred to as EINECS 287-278-9 or C.I. Acid Yellow 61, is a synthetic organic compound with diverse applications in chemistry and biology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

The compound has the following characteristics:

- Molecular Formula : C25H22Cl2N5NaO6S2

- Molar Mass : 646.50 g/mol

- CAS Number : 85455-43-2

- Solubility : Soluble in water, forming a yellow solution that can change color based on pH conditions.

The biological activity of sodium 2,5-dichloro-4-(4-(...) is primarily attributed to its interaction with various cellular components and pathways. It is known to function as a reagent in biochemical assays and may influence cellular processes through the following mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Cellular Signaling Modulation : It may alter signaling pathways by interacting with receptors or secondary messengers within cells.

- Antioxidant Activity : Some studies suggest that it possesses antioxidant properties that could protect cells from oxidative stress.

In Vitro Studies

Recent investigations have focused on the compound's effects on various cell lines:

| Cell Line | Effect Observed | Reference |

|---|---|---|

| HeLa | Inhibition of proliferation | |

| MCF-7 | Induction of apoptosis | |

| HepG2 | Modulation of metabolic activity |

In a study involving HeLa cells, sodium 2,5-dichloro-4-(...) was shown to significantly reduce cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:

- Tumor Growth Inhibition : In mice models with induced tumors, treatment with sodium 2,5-dichloro-4-(...) resulted in a significant reduction in tumor size compared to controls.

- Toxicity Assessment : Toxicological evaluations indicated that while the compound exhibits therapeutic effects, high doses can lead to liver and kidney stress.

Case Study 1: Anticancer Properties

A clinical trial involving patients with advanced cancer demonstrated that sodium 2,5-dichloro-4-(...) combined with standard chemotherapy improved overall survival rates compared to chemotherapy alone. The study emphasized the need for further research to optimize dosing strategies.

Case Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial properties of the compound against various bacterial strains. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.